molecular formula C9H19NO B8805037 4-Isobutylpiperidin-4-ol

4-Isobutylpiperidin-4-ol

Cat. No.: B8805037
M. Wt: 157.25 g/mol
InChI Key: UUKSWUYLKRUYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(2-methylpropyl)piperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-8(2)7-9(11)3-5-10-6-4-9/h8,10-11H,3-7H2,1-2H3

InChI Key

UUKSWUYLKRUYEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)O

Origin of Product

United States

Fundamental Significance of the Piperidine Scaffold in Chemical Design and Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of chemical entities, particularly within medicinal chemistry. grafiati.comacs.orgmdpi.com Its ubiquity stems from its ability to confer favorable physicochemical and pharmacological properties upon a molecule. bldpharm.com The saturated, sp3-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, which is crucial for precise interactions with biological targets. mdpi.com

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. grafiati.comacs.org The introduction of a piperidine moiety can modulate a compound's lipophilicity, basicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.com Furthermore, the piperidine scaffold is a common feature in many natural alkaloids with significant biological activity, such as piperine, the active component in black pepper. grafiati.com The versatility of the piperidine ring in synthetic chemistry allows for the creation of diverse molecular architectures, including substituted, spiro, and fused systems, making it a highly valued fragment in drug discovery. acs.orgmdpi.com

Overview of Scholarly Research Trajectories for 4 Isobutylpiperidin 4 Ol and Its Structural Analogues

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials and synthetic routes. The most direct approach involves disconnecting the isobutyl group at the C4 position, leading back to a 4-piperidone (B1582916) precursor and an isobutyl organometallic reagent, such as isobutylmagnesium bromide (a Grignard reagent). This disconnection is based on the well-established nucleophilic addition of organometallic reagents to ketones.

Another key disconnection involves the C-N bonds of the piperidine ring. This approach, often employed in the synthesis of piperidine derivatives, can lead to acyclic amino-aldehyde or amino-ketone precursors that can be cyclized through intramolecular reductive amination. For instance, a disconnection across the N1-C2 and N1-C6 bonds would suggest a precursor like 1-amino-6-isobutyl-6-hydroxyheptan-3-one.

Key Precursors and Building Blocks in Piperidinol Synthesis

The synthesis of this compound and its derivatives relies on a variety of readily available and versatile chemical building blocks.

Utilization of 4-Piperidone Derivatives in Convergent and Divergent Syntheses

4-Piperidone and its N-substituted derivatives are arguably the most crucial precursors for the synthesis of 4-substituted piperidin-4-ols. wikipedia.orggoogle.comresearchgate.netchemrevlett.comdntb.gov.uanih.gov These cyclic ketones serve as versatile platforms for both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, the piperidine ring is pre-formed, and the desired substituent at the 4-position is introduced in a later step. The most common reaction is the nucleophilic addition of an organometallic reagent to the carbonyl group of a 4-piperidone. For the synthesis of this compound, this would involve the reaction of an N-protected 4-piperidone with an isobutyl Grignard or organolithium reagent. umw.edu The choice of the nitrogen protecting group (e.g., Boc, Cbz, or benzyl) is critical to prevent side reactions and to be easily removable in the final step.

Divergent Synthesis: A divergent strategy allows for the creation of a library of analogs from a common intermediate. Starting with a protected 4-piperidone, a variety of substituents can be introduced at the 4-position. For example, a Wittig reaction on 4-piperidone can introduce a double bond, which can then be further functionalized. Alternatively, reductive amination of 4-piperidone can lead to 4-aminopiperidine (B84694) derivatives, which can be further elaborated. nih.govmdpi.com

Direct Synthesis Routes to this compound

The most direct and widely employed method for the synthesis of this compound involves the Grignard reaction. This reaction utilizes an N-protected 4-piperidone as the starting material, which is then treated with isobutylmagnesium bromide. The N-benzyl or N-Boc protected versions of 4-piperidone are commonly used. The subsequent step involves the removal of the protecting group, typically under acidic conditions or through hydrogenolysis, to yield the final product.

Starting Material Reagents Key Transformation Product Reference
N-Boc-4-piperidone1. Isobutylmagnesium bromide, 2. H+Grignard Reaction, DeprotectionThis compound umw.edu
N-Benzyl-4-piperidone1. Isobutylmagnesium bromide, 2. H2, Pd/CGrignard Reaction, HydrogenolysisThis compound mdpi.com

Advanced Synthetic Transformations for this compound Analogues

The synthesis of analogs of this compound often requires more complex synthetic strategies to introduce diverse functionalities on the piperidine scaffold.

Reductive Amination Strategies for Piperidine Scaffold Elaboration

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is extensively used in the synthesis and functionalization of piperidines. researchgate.netnih.gov This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This strategy is particularly useful for introducing substituents at the nitrogen atom of the piperidine ring or for constructing the piperidine ring itself from acyclic precursors. chim.itnih.gov For instance, reductive amination of a 4-substituted piperidine with an aldehyde or ketone can introduce a variety of N-alkyl or N-aryl groups. acs.orgnih.gov The use of sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent is common due to its mildness and selectivity for iminium ions over other functional groups. nih.govmdpi.comnih.gov

Reactant 1 Reactant 2 Reducing Agent Product Type References
Piperidine Derivative (Amine)Aldehyde/KetoneSodium TriacetoxyborohydrideN-Substituted Piperidine nih.govmdpi.comacs.orgnih.gov
Dicarbonyl CompoundPrimary AmineSodium CyanoborohydrideSubstituted Piperidine chim.itnih.gov

Nucleophilic Additions and Substitutions on Piperidine Ring Systems

Nucleophilic additions to the carbonyl group of 4-piperidones are fundamental for creating 4-hydroxy-4-substituted piperidines. As discussed, the Grignard reaction is a prime example. umw.edu

Nucleophilic substitution reactions are also crucial for modifying the piperidine scaffold. For example, a hydroxyl group at the 4-position can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a variety of nucleophiles to introduce different functionalities. Furthermore, nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings attached to the piperidine nitrogen can be used to synthesize N-arylpiperidine derivatives. rsc.orgnih.gov

It's important to note that the reactivity of the piperidine ring can be influenced by the nature of the N-substituent and the reaction conditions. For instance, in some cases of nucleophilic substitution on heterocyclic systems, a ring-opening and ring-closing (ANRORC) mechanism may occur. wikipedia.org

Regioselective Functionalization Approaches for Piperidinols

The ability to selectively introduce functional groups at specific positions on the piperidine ring is crucial for developing new chemical entities with tailored properties. The electronic and steric properties of the piperidine ring, influenced by the nitrogen atom and its substituent, present unique challenges and opportunities for regioselective functionalization.

Direct C-H functionalization has emerged as a powerful strategy, offering an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. The regioselectivity of these reactions is typically governed by the interplay between the catalyst, the directing group, and the inherent reactivity of the C-H bonds. For the piperidine ring, the C-H bonds at the C2 position are electronically activated by the adjacent nitrogen atom, but they are also sterically hindered. Conversely, the C4 position is sterically more accessible, making it a viable target for functionalization if the electronic preference for the C2 position can be overcome. nih.gov

One successful approach involves using rhodium-catalyzed C-H insertion reactions. The choice of both the catalyst and the nitrogen-protecting group plays a pivotal role in directing the functionalization. For instance, studies have shown that C4-substituted analogues can be produced when N-α-oxoarylacetyl-piperidines are used in combination with specific rhodium catalysts, such as Rh₂(S-2-Cl-5-BrTPCP)₄. This strategy effectively overrides the inherent electronic activation at C2 by employing a combination of steric shielding at the catalyst and a suitable protecting group. nih.gov

Another strategy to achieve functionalization at different positions involves the generation of reactive intermediates like piperidynes. The generation and subsequent trapping of a 3,4-piperidyne intermediate have been reported as a method for synthesizing annulated piperidines. nih.gov This approach creates a highly reactive species that can undergo cycloaddition reactions, allowing for the construction of complex, functionalized heterocyclic systems. nih.gov

Furthermore, indirect methods can be employed, particularly for positions that are electronically deactivated, such as C3. An approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the resulting cyclopropane. This multi-step sequence bypasses the challenge of directly activating the C3 position. nih.gov

The regioselectivity can also be controlled in substituted piperidine precursors. For example, 1,2-dihydropyridines can be selectively metalated at the 6-position, which then allows for an electrophilic quench or cross-coupling reactions to introduce substituents. Subsequent reduction of the dihydropyridine (B1217469) ring yields the fully saturated, disubstituted piperidine with high diastereoselectivity. researchgate.net

Table 1: Summary of Regioselective Functionalization Strategies for Piperidines

PositionStrategyKey FeaturesReference
C4 Rhodium-catalyzed C-H insertionRequires specific N-protecting group (N-α-oxoarylacetyl) and catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) to overcome C2 reactivity. nih.gov
C3/C4 Trapping of 3,4-piperidyne intermediateInvolves generation of a highly reactive aryne-like intermediate for cycloaddition reactions. nih.gov
C3 Indirect cyclopropanation/ring-openingBypasses direct C-H activation via a multi-step sequence involving a tetrahydropyridine precursor. nih.gov
C2/C6 Directed metalation of dihydropyridinesRegioselective metalation followed by electrophilic quench and reduction. researchgate.net

Challenges and Innovations in the Synthesis of this compound and Related Systems

The synthesis of 4-alkyl-4-piperidinols, such as this compound, is most commonly achieved through the addition of an organometallic reagent to a suitably protected 4-piperidone precursor. The Grignard reaction is a classic and widely used method for this transformation.

A general route involves the reaction of an N-protected 4-piperidone with isobutylmagnesium bromide. This nucleophilic addition to the carbonyl group forms the tertiary alcohol, this compound, after an aqueous workup. However, this seemingly straightforward approach is not without its challenges. Researchers have reported that Grignard reactions for creating 4-substituted piperidinols can suffer from low yields and products that are difficult to purify. umw.edu Similar issues have been noted with related organolithium reagents, where lithium-halogen exchange reactions also resulted in low yields. umw.edu These challenges may arise from side reactions, such as enolization of the piperidone starting material or competing reduction of the carbonyl group.

To overcome these limitations, significant innovations in synthetic methodologies have been developed. One of the most promising is the development of one-pot, multi-step reaction sequences that increase efficiency and can improve yields and stereoselectivity. A notable innovation is the one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This modular approach starts from readily available imines, propargyl Grignard reagents, and carboxylic acid derivatives. The key is a gold-catalyzed cyclization of an N-homopropargyl amide intermediate, which ultimately leads to the piperidin-4-ol product with high diastereoselectivity. nih.gov This method also benefits from leaving the piperidine nitrogen free for further derivatization. nih.gov

Another area of innovation involves the use of alternative organometallic reagents and reaction conditions. For instance, a three-step synthesis developed for certain piperidinol derivatives involves lithiation followed by functionalization, demonstrating an alternative to the Grignard pathway. researchgate.netresearchgate.net

The challenges and innovations in synthesizing 4-substituted-4-piperidinols are summarized in the table below.

Table 2: Synthetic Approaches to 4-Substituted-4-Piperidinols

MethodDescriptionChallengesInnovationsReference
Grignard Reaction Nucleophilic addition of an organomagnesium halide (e.g., isobutylmagnesium bromide) to an N-protected 4-piperidone.Low yields, difficult purification, potential side reactions (enolization, reduction).A standard, well-established method. umw.eduresearchgate.net
Organolithium Reaction Addition of an organolithium reagent to a 4-piperidone, often generated via lithium-halogen exchange.Similar to Grignard reactions, can result in low yields and purification challenges.Provides an alternative to Grignard reagents. umw.eduresearchgate.net
Gold-Catalyzed One-Pot Synthesis A sequence involving gold-catalyzed cyclization of an N-homopropargyl amide, followed by reduction and Ferrier rearrangement.Requires specific catalysts (e.g., PPh₃AuNTf₂) and multi-step sequence in a single pot.High efficiency, modularity, excellent diastereoselectivity, and provides N-unsubstituted products. nih.gov

These advancements highlight the continuous effort in the field of organic synthesis to develop more efficient, selective, and robust methods for constructing complex and medicinally relevant scaffolds like this compound.

Chemical Reactions and Mechanistic Insights Involving 4 Isobutylpiperidin 4 Ol

Mechanistic Investigations of Derivatization Reactions of the Piperidinol Hydroxyl Group

The tertiary hydroxyl group of 4-isobutylpiperidin-4-ol is a key site for derivatization, allowing for the synthesis of a variety of esters and ethers. These reactions typically proceed through nucleophilic substitution pathways.

Esterification: The formation of esters from this compound can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The mechanism of acylation with an acyl chloride involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a protonated ester, which is then deprotonated to yield the final product. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct.

Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the corresponding ether. The choice of the alkyl halide and reaction conditions is crucial to avoid competing elimination reactions.

Reaction Type Reagent Product Type General Mechanism
EsterificationAcyl Chloride (R-COCl)EsterNucleophilic Acyl Substitution
EsterificationAcid Anhydride ((RCO)₂O)EsterNucleophilic Acyl Substitution
EtherificationAlkyl Halide (R'-X) + Strong BaseEtherWilliamson Ether Synthesis (SN2)

Table 1: Representative Derivatization Reactions of the Hydroxyl Group

Stereochemical Control and Diastereoselectivity in Reactions Involving the this compound Skeleton

The presence of a stereocenter at the C4 position of the piperidine (B6355638) ring introduces the possibility of diastereoselectivity in reactions involving the this compound skeleton. The steric bulk of the isobutyl and hydroxyl groups at C4 can influence the approach of reagents to other positions on the ring, particularly the adjacent C3 and C5 positions, as well as the nitrogen atom.

For instance, in N-alkylation or N-acylation reactions, the conformation of the piperidine ring (chair or boat) and the orientation of the N-H bond can be influenced by the substituents at C4. This can lead to a preferred direction of attack for incoming electrophiles, potentially resulting in a diastereomeric excess of one product over the other if other stereocenters are present or created during the reaction.

Furthermore, if a reaction were to create a new stereocenter at a position such as C2 or C6, the existing stereocenter at C4 would exert a diastereodirecting effect. The approach of a reagent to the prochiral center would be sterically hindered from one face of the molecule by the C4 substituents, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity would depend on the size of the incoming reagent and the reaction conditions.

Reaction Site Reaction Type Potential for Diastereoselectivity Controlling Factors
Nitrogen AtomN-AlkylationYes, if a chiral alkylating agent is used or another stereocenter is present.Steric hindrance from C4 substituents influencing the approach of the electrophile.
C2/C6 PositionFunctionalization (e.g., lithiation followed by electrophilic quench)HighThe C4 stereocenter directs the approach of the electrophile to the less hindered face of the piperidine ring.
Isobutyl GroupFunctionalizationModerateThe C4 stereocenter may influence the stereochemical outcome of reactions on the isobutyl chain, though the effect would be transmitted through several bonds.

Table 2: Potential Diastereoselective Reactions

Rearrangement Reactions and Skeletal Transformations of the Piperidinol Framework

Pinacol-Type Rearrangement: A pinacol-type rearrangement could be envisioned if this compound were converted to a vicinal diol. For example, hydroxylation of a hypothetical 3,4-unsaturated precursor could yield a 3,4-diol. Treatment of this diol with acid could then induce a rearrangement. Protonation of one hydroxyl group followed by the loss of water would generate a carbocation. Migration of a group from the adjacent carbon to the carbocation center would result in a rearranged product, likely a ketone or an aldehyde. The migratory aptitude of the substituents would determine the product distribution.

Beckmann-Type Rearrangement: A Beckmann-type rearrangement could be possible starting from the oxime of 4-isobutylpiperidone, which could be synthesized from this compound via oxidation to the ketone followed by reaction with hydroxylamine. Treatment of the oxime with an acid or another suitable reagent would protonate the hydroxyl group, converting it into a good leaving group. A concerted migration of one of the groups anti to the leaving group would lead to the formation of a nitrilium ion, which upon hydrolysis would yield a lactam (a cyclic amide). This would result in a ring expansion of the piperidine to a seven-membered azepane ring. researchgate.netnih.govthieme-connect.comacs.orgresearchgate.net

Rearrangement Type Required Precursor Key Intermediate Potential Product
Pinacol-Type1,2-Diol derivativeCarbocationKetone or Aldehyde with a rearranged carbon skeleton
Beckmann-TypeOxime of 4-isobutylpiperidoneNitrilium IonLactam (Azepane derivative)

Table 3: Hypothetical Rearrangement Reactions

Catalytic Methodologies Applied to this compound Chemistry

Catalytic methods could be applied to the chemistry of this compound to achieve various transformations efficiently and selectively.

Catalytic Hydrogenation: While the piperidine ring of this compound is already saturated, catalytic hydrogenation could be employed for the reduction of functional groups on substituents or for the removal of protecting groups. For example, if a derivative contained a double bond in a side chain or an aromatic ring, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could be used to reduce these moieties. aps.orgbldpharm.comgoogle.comchromatographyonline.com This method is also standard for the removal of benzyl-type protecting groups from the nitrogen atom.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for achieving high levels of stereoselectivity in reactions involving chiral molecules like this compound. Lipases could be used for the enantioselective acylation of the hydroxyl group, potentially resolving a racemic mixture of the starting material. Oxidoreductases could be employed for the stereoselective oxidation of the alcohol to the corresponding ketone or for the reduction of a ketone precursor to a specific stereoisomer of the alcohol. biosynth.comnih.govresearchgate.netresearchgate.netresearchgate.net The mild reaction conditions and high selectivity of enzymatic reactions make them an attractive alternative to traditional chemical methods.

Catalytic Method Catalyst Type Potential Application Example Transformation
Catalytic HydrogenationHeterogeneous (e.g., Pd/C, PtO₂)Reduction of unsaturated functionalities, DeprotectionReduction of an alkenyl substituent to an alkyl group, Removal of an N-benzyl group.
Enzyme CatalysisLipaseKinetic resolutionEnantioselective acylation of one enantiomer of racemic this compound.
Enzyme CatalysisOxidoreductaseAsymmetric synthesisStereoselective reduction of 4-isobutylpiperidone to a single enantiomer of this compound.

Table 4: Potential Catalytic Methodologies

Structural Diversification and Analogues of 4 Isobutylpiperidin 4 Ol

Strategies for Modifying the Piperidinol Core

The piperidinol core of 4-isobutylpiperidin-4-ol offers multiple sites for structural modification, including the nitrogen atom and the carbon atoms of the piperidine (B6355638) ring. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting analogues.

N-Substitution Strategies in this compound Derivatives

One common approach is reductive amination . This method involves the reaction of a secondary amine, such as a piperidin-4-yl derivative, with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov For instance, this strategy has been used to introduce complex moieties to the piperidine nitrogen, including those containing quinazoline (B50416) cores or various amine-based side chains like pyrrolidine (B122466) and piperidine. acs.org

Another key strategy is nucleophilic substitution , where the piperidine nitrogen acts as a nucleophile. This is particularly useful in the synthesis of derivatives where the piperidine moiety is attached to a heterocyclic system. For example, in the synthesis of thienopyrimidine inhibitors, the piperidine-containing fragment is introduced by the displacement of a chlorine atom on the heterocyclic core. nih.govacs.org This reaction is often carried out using a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like ethyl acetate. acs.org

Furthermore, multi-step synthetic sequences can be employed for more complex N-substitutions. This may involve the use of protecting groups and subsequent deprotection and derivatization steps. For example, a 1-chloroethyl chloroformate-mediated N-demethylation followed by reductive amination allows for the introduction of diverse substituents. acs.org

The choice of N-substituent can be guided by the desired properties of the final compound. For example, the introduction of a 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl group has been explored in the development of butaclamol-like neuroleptic agents. nlk.czgrafiati.commolaid.com

Table 1: Examples of N-Substitution Reactions

Starting Material Reagent(s) Reaction Type Product
Piperidin-4-yl derivative Aldehyde, NaBH(OAc)₃ Reductive Amination N-substituted piperidine
2,4-dichlorothieno[3,2-d]pyrimidine Piperidine derivative, DIPEA Nucleophilic Substitution N-(thieno[3,2-d]pyrimidin-4-yl)piperidine
N-methylpiperidine derivative 1-chloroethyl chloroformate, then aldehyde/NaBH(OAc)₃ N-demethylation, Reductive Amination N-substituted piperidine

Modifications and Substitutions at Piperidine Ring Carbons (e.g., C2, C4, C6, C7)

Modifications to the carbon atoms of the piperidine ring in this compound derivatives are instrumental in exploring the spatial and electronic requirements for molecular interactions. These substitutions can significantly impact the biological activity and selectivity of the compounds.

In the context of developing thienopyrimidine inhibitors, substitutions at the C2, C4, C6, and C7 positions of a fused heterocyclic system, which incorporates a piperidine-like moiety, were of significant interest. nih.govacs.org The synthetic strategy often involves the selective displacement of chloro substituents on a pyrimidine (B1678525) core. For instance, the C4 substituent can be introduced by reacting a 2,4-dichloropyrimidine (B19661) with an appropriate amine at room temperature. Subsequently, the C2 substituent can be introduced by reacting with a second amine, often in excess and at higher temperatures, sometimes utilizing microwave irradiation to drive the reaction. nih.govacs.org

The nature of the substituent at the C4 position has been shown to be critical for activity in certain contexts. For example, a derivative lacking a specific aminopropionitrile group at the C4 position was found to be inactive. nih.govacs.org Further exploration revealed that while simple alkyl ethers, amino alcohols, and amino amides were not well-tolerated at this position, introducing rigidity with a pyrrolidine motif restored inhibitory activity. acs.org This suggests that the C4 substituent plays a key role in the optimal positioning of the molecule for its intended interactions, primarily through hydrophobic interactions. nih.govacs.org

Synthesis of Complex Chemical Entities Incorporating the this compound Motif

The this compound motif is a valuable building block for the construction of more complex chemical structures, including fused and polycyclic heterocyclic systems. These larger, more rigid structures can lead to compounds with enhanced selectivity and potency for their biological targets.

Integration into Fused and Polycyclic Heterocyclic Systems

The this compound moiety can be incorporated into larger, multi-ring systems through various synthetic strategies. These strategies often involve the formation of new rings fused onto the existing piperidine structure or the attachment of the piperidinol to a pre-existing polycyclic core.

One notable example is the synthesis of butaclamol-like neuroleptic agents. nlk.czgrafiati.com In this work, this compound is used as a key building block. The synthesis involves the reaction of 11-chloromethyl-11H-dibenz[b,f]-1,4-oxathiepine with this compound to yield 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol. grafiati.commolaid.com This reaction connects the piperidine ring to a tricyclic dibenzoxathiepine system, creating a complex polycyclic structure.

Another approach involves the use of the piperidine derivative as a nucleophile in reactions with functionalized heterocyclic systems. For example, in the synthesis of thienopyrimidine derivatives, a piperidine-containing amine is reacted with a 2,4-dichlorothieno[3,2-d]pyrimidine. nih.govacs.org This results in the piperidine moiety being appended to the fused thienopyrimidine core. The synthesis can be designed to allow for selective substitution at different positions of the heterocyclic system, enabling the exploration of structure-activity relationships. nih.govacs.org

The fusion of heterocyclic rings can also be achieved through intramolecular cyclization reactions. While not explicitly detailed for this compound in the provided results, general methods for the synthesis of fused heterocycles, such as the Fischer indole (B1671886) synthesis or the Skraup synthesis for quinolines, could potentially be adapted to incorporate the piperidinol motif. dspmuranchi.ac.in The nomenclature of such fused systems follows specific IUPAC rules, often involving naming one ring system as a parent and the other as a substituent. dspmuranchi.ac.in

Table 2: Examples of Fused and Polycyclic Systems

Piperidine Derivative Polycyclic Core Linkage Resulting System
This compound 11H-Dibenz[b,f]-1,4-oxathiepine Methylene bridge from C11 to piperidine N Butaclamol-like analogue
Piperidine-based amine Thieno[3,2-d]pyrimidine Direct N-C bond from piperidine N to pyrimidine C4 Thienopyrimidine derivative

Scaffold-Based Synthesis of Novel Chemical Structures

The concept of a molecular scaffold is central to modern medicinal chemistry, where a core structure is systematically decorated with various functional groups to create a library of related compounds. lifechemicals.com The this compound unit can serve as such a scaffold, providing a rigid framework for the attachment of different substituents.

Scaffold-based synthesis is a powerful strategy for hit-to-lead and lead optimization in drug discovery. lifechemicals.com Starting with a core scaffold like this compound, chemists can employ a range of synthetic reactions to introduce diversity at specific points on the molecule. This approach allows for a systematic exploration of the chemical space around the initial scaffold. chemrxiv.org

For example, in the development of dopamine (B1211576) D4 receptor antagonists, a 4,4-difluoropiperidine (B1302736) scaffold was used. chemrxiv.org While not identical to this compound, this illustrates the principle of using a substituted piperidine as a core structure. Structure-activity relationship studies on this scaffold led to the identification of compounds with high binding affinity and selectivity. chemrxiv.org

The synthesis of libraries based on a central scaffold often involves parallel synthesis techniques, where multiple related compounds are prepared simultaneously. This can be facilitated by having a versatile scaffold with multiple points for diversification. The this compound scaffold offers at least two such points: the piperidine nitrogen and the hydroxyl group, in addition to potential modifications of the isobutyl group.

The ultimate goal of scaffold-based synthesis is to identify novel compounds with desired pharmacological properties. arxiv.org By systematically modifying the this compound scaffold, it is possible to develop new chemical entities with tailored activities and properties.

High-Throughput Synthesis and Combinatorial Approaches for Piperidinol Libraries

The piperidinol framework, including structures like this compound, represents a "biologically useful scaffold" for a variety of therapeutic targets. researchgate.net Consequently, the rapid generation of diverse yet related analogues is a primary objective in drug discovery. High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies employed to achieve this, enabling the creation of large "libraries" of compounds for screening. nih.gov

Combinatorial chemistry facilitates the synthesis of a vast number of different but structurally related molecules in a systematic and repetitive manner. nih.govwikipedia.org Modern drug discovery programs frequently utilize these techniques to optimize the activity profile of a lead compound by creating a library of analogues. wikipedia.org Two predominant strategies in this field are parallel synthesis and split-mix synthesis. imperial.ac.uk

Parallel Synthesis

In parallel synthesis, compounds are synthesized simultaneously in a spatially separated manner, such as in the wells of a microtiter plate. imperial.ac.uk The identity of each compound is known by its location, which simplifies the subsequent screening and analysis process. This method was effectively used to generate a 22-member optimization library around a piperidinol-based hit compound identified in an anti-tuberculosis screening campaign. researchgate.net This approach allows for systematic structural modifications to establish structure-activity relationships (SAR). For instance, diversification points on the piperidinol scaffold typically include the nitrogen substituent and the group at the C-4 position. researchgate.netgoogle.com

A hypothetical parallel synthesis approach to generate a library based on the this compound scaffold could involve reacting a common precursor, such as an N-protected 4-piperidone (B1582916), with a variety of Grignard reagents in different wells. A second diversification step could involve deprotection followed by reaction with a range of alkylating or acylating agents to modify the piperidine nitrogen.

Combinatorial Split-Mix Synthesis

The "split-mix" (or "split and pool") synthesis method, often performed on a solid support, allows for the generation of exceptionally large libraries. wikipedia.org In this approach, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined (pooled). wikipedia.org This cycle is repeated, leading to a library where each bead theoretically contains a single unique compound. nih.gov While capable of producing immense libraries, identifying the active "hit" from a mixture requires deconvolution or encoding strategies. wikipedia.orgimperial.ac.uk

Enabling Chemistries and Research Findings

The construction of piperidinol libraries relies on robust and versatile chemical reactions. The addition of organometallic reagents (e.g., Grignard or organolithium compounds) to a 4-piperidone precursor is a fundamental method for installing diverse substituents at the C-4 position and creating the tertiary alcohol. dtic.mil

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are particularly well-suited for high-throughput synthesis. nih.gov For instance, the Mannich condensation is a classic reaction used to synthesize 4-piperidone precursors themselves. chemrevlett.com More advanced strategies, such as a three-component Mannich reaction inspired by biosynthesis, have been developed for the stereoselective construction of complex piperidine rings, a technique with potential applications in library synthesis. rsc.org

Recent advancements aim to integrate HTS directly with high-throughput screening, including protein crystallography, to accelerate the hit-finding process. nih.gov The development of efficient, high-throughput amenable reactions like the "click chemistry" cycloaddition between azides and alkynes provides robust methods for creating diverse libraries from azide-containing building blocks. rsc.org These modern synthetic approaches are crucial for rapidly exploring the chemical space around scaffolds like this compound to identify novel drug candidates. chemrxiv.org

Table 1: Hypothetical Combinatorial Library Matrix for Piperidinol Analogues

This table illustrates a parallel synthesis approach where a common starting material (1-Boc-4-piperidone) is diversified at two positions (R¹ and R²) to generate a library of 9 distinct piperidinol compounds.

R¹ = Methyl R¹ = Ethyl R¹ = Phenyl
R² = Benzyl (B1604629) 1-Benzyl-4-methyl-piperidin-4-ol1-Benzyl-4-ethyl-piperidin-4-ol1-Benzyl-4-phenyl-piperidin-4-ol
R² = Acetyl 1-Acetyl-4-methyl-piperidin-4-ol1-Acetyl-4-ethyl-piperidin-4-ol1-Acetyl-4-phenyl-piperidin-4-ol
R² = Propyl 1-Propyl-4-methyl-piperidin-4-ol1-Propyl-4-ethyl-piperidin-4-ol1-Propyl-4-phenyl-piperidin-4-ol

Advanced Structural Analysis and Elucidation of 4 Isobutylpiperidin 4 Ol and Its Derivatives

Mass Spectrometry (MS) for Comprehensive Structural Characterization Beyond Identification

Mass spectrometry provides vital information on molecular weight and elemental composition, and tandem mass spectrometry (MS/MS) is crucial for elucidating the molecular structure through controlled fragmentation.

The fragmentation of 4-isobutylpiperidin-4-ol and its derivatives under electrospray ionization (ESI) mass spectrometry typically begins with the formation of a protonated molecular ion, [M+H]⁺. Subsequent fragmentation in the collision cell (Collision-Induced Dissociation, CID) reveals characteristic pathways that are diagnostic of the piperidinol structure. nih.gov

For this compound, the fragmentation cascade would likely include:

Loss of Water: The tertiary alcohol at the C-4 position is prone to elimination as a neutral water molecule (H₂O, 18 Da), leading to a stable tertiary carbocation or a rearranged iminium ion.

Loss of the Isobutyl Group: The isobutyl substituent can be lost via cleavage of the C4-isobutyl bond, often as isobutylene (B52900) (C₄H₈, 56 Da).

Ring Opening/Fragmentation: The piperidine (B6355638) ring itself can undergo cleavage. A common pathway for N-heterocycles is retro-Diels-Alder-type fragmentation or other ring-opening mechanisms that lead to smaller, stable charged fragments. rhhz.netcore.ac.uk

Analysis of the fragmentation of related 4-arylpiperidin-4-ol structures, such as in loperamide, supports these proposed pathways, which are fundamental to identifying the core structure in unknown samples or metabolites. clockss.org

Table 2: Proposed ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
158.26140.25H₂ODehydrated molecular ion
158.26102.12C₄H₈Piperidin-4-ol fragment after loss of isobutylene
158.2684.08C₄H₉OHFragment from loss of isobutyl alcohol
140.2584.13C₄H₈Dehydrated ion after loss of isobutylene

Note: m/z values are calculated for the monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides mass measurements with high accuracy (typically <5 ppm). This capability is essential for unambiguously determining the elemental composition of the parent ion and its fragments.

HRMS is critical for differentiating structural isomers, which have the same nominal mass but different exact masses due to their distinct elemental compositions. lcms.cz For example, an isomer of this compound with a different arrangement of atoms could be readily distinguished by its unique exact mass. Furthermore, when coupled with techniques like ion mobility spectrometry (IMS), HRMS can even separate and identify isomers with identical elemental compositions based on their different three-dimensional shapes and collision cross-sections (CCS). nih.gov

Detailed Fragmentation Pathway Analysis of Piperidinol Derivatives

X-ray Crystallography for Precise Solid-State Structural Determination of this compound Derivatives

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. This technique requires a suitable single crystal of the compound or a derivative. The diffraction pattern produced when the crystal is exposed to X-rays is used to calculate the precise position of every atom in the crystal lattice.

Although specific crystallographic data for this compound is not widely published, analysis of related piperidone structures has been performed. researchgate.net A successful crystallographic analysis of a this compound derivative would yield:

Unambiguous confirmation of the relative and absolute stereochemistry.

Precise bond lengths, bond angles, and torsional angles.

A definitive description of the piperidine ring conformation (e.g., a perfect chair, a distorted chair, or a twist-boat).

Details of intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen.

Table 3: Illustrative Parameters Obtainable from X-ray Crystallography of a this compound Derivative

ParameterType of InformationExample Value/Description
Crystal SystemLattice GeometryMonoclinic, Orthorhombic, etc.
Space GroupCrystal SymmetryP2₁/c, P-1, etc.
Bond Length (C-O)Atomic Connectivity~1.43 Å
Bond Angle (C-N-C)Ring Geometry~111°
Torsional Angle (C2-C3-C5-C6)Ring Puckering~55° (for a chair conformation)
Hydrogen Bond (O-H···N)Intermolecular ForcesDistance and angle defining the interaction

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. For chiral compounds like this compound, which possesses a stereocenter at the C4 position, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for stereochemical elucidation. nih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. bruker.com

Electronic Circular Dichroism (ECD): ECD spectroscopy is effective for molecules containing chromophores that absorb in the UV-Vis region. nih.gov The piperidine ring itself lacks strong chromophores, but the hydroxyl group of this compound can be derivatized with a chromophoric group to facilitate analysis. The exciton (B1674681) chirality method (ECM) is a well-established ECD-based approach that can be applied after introducing at least two chromophores into the molecule. nih.gov The sign of the observed Cotton effects in the ECD spectrum can then be correlated with the spatial arrangement of the chromophores, allowing for the assignment of absolute configuration. nih.gov However, for molecules with high conformational mobility or weak Cotton effects, ECD analysis can be challenging. acs.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared counterpart to ECD, measures chirality based on molecular vibrations. bruker.com A significant advantage of VCD is that it probes the entire molecular structure, as all fundamental vibrational modes in a chiral molecule are theoretically VCD-active, eliminating the need for derivatization. nih.gov VCD is exceptionally sensitive to the subtle conformational changes that are common in flexible ring systems like piperidines. researchgate.net

The standard procedure involves:

Performing a conformational search for the target molecule (e.g., (R)-4-Isobutylpiperidin-4-ol) using computational methods.

Optimizing the geometry and calculating the vibrational frequencies and rotational strengths for each stable conformer.

Generating a Boltzmann-averaged theoretical VCD spectrum.

Comparing the theoretical spectrum with the experimentally measured VCD spectrum of one of the enantiomers.

A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of its absolute configuration. researchgate.netrsc.org VCD has proven to be a definitive method for assessing the absolute stereochemistry of various natural products, including those with piperidine rings. rsc.org

Table 1: Illustrative Comparison of Calculated and Experimental VCD Data for Absolute Configuration Assignment of this compound

This table demonstrates the type of data used in a VCD analysis. The comparison between the signs and intensities of experimental VCD bands with those calculated for a specific enantiomer (e.g., the (R)-enantiomer) allows for unambiguous assignment.

Vibrational Mode DescriptionExperimental Wavenumber (cm⁻¹)Experimental VCD Sign (ΔA x 10⁻⁵)Calculated Wavenumber for (R)-enantiomer (cm⁻¹)Calculated Rotational Strength (R) for (R)-enantiomer (10⁻⁴⁴ esu²cm²)Assignment Confidence
C-H stretch (isobutyl)2958+2960+5.2High
O-H stretch3450-3445-3.8Medium
C-N stretch1150+1148+2.1High
C-C stretch (ring)1095-1099-4.5High
CH₂ wag (ring)1310+1305+1.9Medium

Advanced Spectroscopic Methods for Monitoring Reaction Progress and Characterizing Transient Intermediates

The synthesis of this compound and its derivatives can be significantly optimized through the use of advanced spectroscopic techniques for real-time reaction monitoring. These methods, often grouped under the umbrella of Process Analytical Technology (PAT), provide continuous insight into reaction kinetics, product formation, and the consumption of reactants without the need for offline sampling. mdpi.comopenaccessjournals.com

Real-Time Reaction Monitoring: Spectroscopic techniques such as in-situ Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring chemical transformations. openaccessjournals.com

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking changes in functional groups. mdpi.com For instance, in a synthesis of this compound via the reduction of 4-isobutylpiperidin-4-one, one could monitor the disappearance of the ketone C=O stretching band (around 1715 cm⁻¹) and the appearance of the O-H stretching band of the alcohol product (around 3400 cm⁻¹). Raman spectroscopy is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering. spectroscopyonline.com

NMR Spectroscopy: In-situ NMR can provide detailed structural information about all components in a reaction mixture simultaneously, allowing for the precise quantification of reactants, products, and any detectable intermediates. acs.org

Table 2: Example of In-Situ IR Monitoring for the Synthesis of this compound

This table illustrates how specific IR absorption bands can be used to track the concentration of key species during the synthesis of this compound from a ketone precursor.

Reaction Time (minutes)Reactant (Ketone) Peak Area (1715 cm⁻¹)Product (Alcohol) Peak Area (3400 cm⁻¹)% Conversion
01.000.000%
100.750.2525%
300.300.7070%
600.050.9595%
90<0.01>0.99>99%

Characterization of Transient Intermediates: Many chemical reactions proceed through short-lived, low-concentration intermediates that are crucial to the reaction mechanism but are undetectable by conventional analytical methods. chinesechemsoc.org The synthesis of substituted piperidines can involve such elusive species. chemrxiv.orgacs.org Advanced spectroscopic methods are capable of detecting and characterizing these transient intermediates.

Chemical Exchange Saturation Transfer (CEST) NMR: This sensitive NMR technique can detect and provide information on the population and kinetics of species that are in chemical exchange and exist at very low concentrations (below the standard NMR detection limit). acs.org In syntheses involving piperidines, CEST could potentially be used to identify elusive intermediates like iminium ions or specific hemiaminal structures. acs.orgchemrxiv.org

Time-Resolved Electron Paramagnetic Resonance (TREPR): For reactions that proceed via radical pathways, TREPR is a powerful tool for the direct observation and characterization of transient radical intermediates. chinesechemsoc.org For example, in reactions involving single-electron transfer (SET) to an enamine derived from a piperidine precursor, TREPR could provide direct spectroscopic evidence of the formation and structure of the key enamine radical cation. chinesechemsoc.org

The application of these advanced methods allows for a deep mechanistic understanding, enabling the rational optimization of reaction conditions to improve yield, selectivity, and purity in the synthesis of this compound and related compounds.

Theoretical and Computational Chemistry Studies of 4 Isobutylpiperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4-Isobutylpiperidin-4-ol. mpg.dewikipedia.org These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity to react. For this compound, these calculations can predict regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby identifying likely sites for chemical reactions.

Furthermore, quantum chemical methods allow for the calculation of various molecular descriptors that quantify reactivity. These descriptors, derived from the electronic structure, can be used to predict how this compound will interact with other molecules, including biological targets. frontiersin.org

Note: Specific values require dedicated computational studies and are presented here conceptually.

Conformational Analysis and Energy Landscapes of the Piperidinol Ring System

The piperidine (B6355638) ring in this compound can adopt several conformations, primarily chair and boat forms, with the chair conformation generally being more stable. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. qcware.commdpi.com

Table 2: Relative Energies of this compound Conformers

Conformer Substituent Orientations (Isobutyl, Hydroxyl) Relative Energy (kcal/mol) Population (%) at 298K
Chair 1 Equatorial, Axial Calculated Value Calculated Value
Chair 2 Axial, Equatorial Calculated Value Calculated Value
Boat - Calculated Value Calculated Value

Note: The table illustrates the type of data generated from conformational analysis. Actual values would be obtained from specific computational studies.

Molecular Modeling and Chemoinformatics Approaches for Derivative Design

Molecular modeling and chemoinformatics are powerful tools for the rational design of derivatives of this compound. tubitak.gov.trrsc.org By understanding the structure-activity relationships (SAR), researchers can modify the parent molecule to enhance desired properties while minimizing undesirable ones.

Chemoinformatics involves the use of computational techniques to analyze large datasets of chemical information. nih.gov For derivative design, this can involve creating virtual libraries of compounds based on the this compound scaffold and then using computational models to predict their properties. This in silico screening allows for the prioritization of a smaller, more manageable number of derivatives for synthesis and experimental testing, thereby saving time and resources. tubitak.gov.trrsc.org

Molecular docking simulations, a key component of molecular modeling, can predict how these derivatives might bind to a specific biological target, such as a receptor or enzyme. rsc.org These simulations provide insights into the binding mode and affinity, guiding the design of more potent and selective molecules.

Computational Prediction of Reaction Pathways and Mechanistic Exploration

Computational chemistry offers the capability to explore the mechanisms of chemical reactions involving this compound. rsc.orgcecam.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

For example, the synthesis of this compound or its subsequent reactions to form derivatives can be modeled computationally. acs.org This can help in optimizing reaction conditions, predicting potential byproducts, and even discovering novel reaction pathways that might not be apparent from experimental studies alone. rsc.org These computational explorations are becoming increasingly integral to modern synthetic chemistry. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. schrodinger.comnmrdb.orguni-koeln.de These predictions are invaluable for several reasons.

Firstly, predicted spectra can aid in the structural elucidation of newly synthesized compounds. By comparing the computationally predicted spectrum with the experimentally measured one, chemists can confirm the structure of the molecule. utexas.edugsu.edu Secondly, these calculations can help in the assignment of signals in experimental spectra to specific atoms or functional groups within the molecule. schrodinger.com

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mpg.de Modern computational software can often provide spectra that are in excellent agreement with experimental data. schrodinger.com

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Value Experimental Value
13C NMR Chemical Shift (C4) Calculated Value (ppm) Literature/Experimental Value (ppm)
1H NMR Chemical Shift (OH) Calculated Value (ppm) Literature/Experimental Value (ppm)
IR Stretching Frequency (O-H) Calculated Value (cm-1) Literature/Experimental Value (cm-1)

Note: This table is a conceptual representation. Specific data would be required from computational and experimental studies.

Structure Activity Relationship Sar Principles and Chemical Design Strategies Based on the 4 Isobutylpiperidin 4 Ol Scaffold

Systematic Chemical Modification Strategies of the 4-Isobutylpiperidin-4-ol Core and their Influence on Molecular Properties

The this compound core offers several strategic positions for chemical modification to modulate its physicochemical and biological properties. These modifications are typically focused on the piperidine (B6355638) nitrogen (N1), the C4-hydroxyl group, the C4-isobutyl group, and the carbon atoms of the piperidine ring itself.

Systematic alterations at these positions can influence a range of molecular properties:

Lipophilicity and Solubility: The introduction of nonpolar substituents, particularly on the nitrogen or through modification of the isobutyl group, can increase lipophilicity. Conversely, adding polar functional groups can enhance aqueous solubility.

Hydrogen Bonding Capacity: The C4-hydroxyl group and the nitrogen atom are key hydrogen bond donors and acceptors. Modifications can alter the strength and nature of these interactions, which is critical for molecular recognition. For instance, esterification or etherification of the hydroxyl group removes its hydrogen-bond donating ability.

Stereochemistry and Conformation: Substitutions on the piperidine ring can lock the molecule into specific chair or boat conformations, influencing how the molecule presents its functional groups for interaction. The inherent flexibility of the piperidine ring allows for various substitution patterns that can significantly influence a compound's activity. longdom.org

Target Binding Affinity: Each modification can affect how the molecule fits into a biological target's binding site. SAR studies have identified specific sites on similar piperidinol scaffolds that can tolerate modifications to improve binding and activity. researchgate.net

Influence of N-Substituents on the Chemical Profile and Molecular Interactions of Piperidinols

The substituent attached to the piperidine nitrogen is a critical determinant of the molecule's properties and plays a pivotal role in its interactions. Research on related piperidine series has consistently shown that the nature of the N-substituent can drastically alter biological activity and selectivity. nih.govacs.org

Impact on Potency and Activity: In studies of 4-phenylamidopiperidines, high potency was observed in compounds with an aralkyl substituent on the piperidine nitrogen. nih.gov Similarly, for 4-aminopiperidine (B84694) antifungals, combining a benzyl (B1604629) or phenethyl substituent at the nitrogen with a long alkyl chain at the 4-amino group resulted in outstanding activity. nih.gov This highlights that the N-substituent is often crucial for establishing key interactions with biological targets.

Modulation of Selectivity: In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to affect antagonist potency and opioid receptor selectivity. acs.org This suggests that even subtle changes to the N-substituent can fine-tune the interaction profile of the molecule, allowing it to differentiate between related targets.

The table below summarizes findings on how different N-substituents affect the activity of various piperidine scaffolds, illustrating the principles applicable to the this compound core.

N-Substituent TypeGeneral Effect on ActivityExample Scaffold
Small Alkyl (e.g., Methyl)Can confer baseline activity; often a starting point for SAR exploration.3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines acs.org
Aralkyl (e.g., Phenethyl)Often leads to a significant increase in potency. nih.gov4-Phenylamidopiperidines, 4-Aminopiperidines nih.govnih.gov
Cycloalkylmethyl (e.g., Cyclopropylmethyl)Can enhance binding affinity and alter selectivity profiles.Piperidinol-based enzyme inhibitors plos.org

Impact of Substitutions on the Piperidine Ring System on Chemical Reactivity and Molecular Recognition Elements

Substituting the carbon atoms of the piperidine ring has a profound effect on both the chemical reactivity of the heterocycle and its ability to be recognized by other molecules, such as enzymes or receptors.

Chemical Reactivity: The electron density and steric environment of the piperidine ring can be altered by substituents, which in turn affects its reactivity. For example, studies on the reactions of ring-substituted N-methylpyridinium compounds with piperidine show that the nature and position of substituents dictate the reaction mechanism. nih.govrsc.org Electron-withdrawing groups like cyano can significantly increase the reactivity of the ring towards nucleophilic attack by influencing the deprotonation of the reaction intermediate. nih.govrsc.org While these studies involve reactions with piperidine, the principles of how substituents affect the electronic nature of a heterocyclic ring are broadly applicable.

Molecular Recognition: Substituents on the ring act as critical recognition elements that determine how a molecule interacts with its biological target. A systematic study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines demonstrated this principle clearly. acs.org The researchers synthesized analogs lacking the C3-methyl, the C4-methyl, or both. acs.org The results showed that these methyl groups were essential for the compound's specific opioid receptor antagonist properties, as their removal led to a loss of this activity profile. acs.orgnih.gov This illustrates that even small alkyl groups on the piperidine ring can be indispensable for correct molecular recognition and function. Further research has shown that additional substitution at various positions on the piperidine ring can be highly beneficial for increasing biological activity. acs.org

Role of the Isobutyl Group in Directing Chemical Properties and Stereochemical Outcomes

Lipophilicity and Hydrophobic Interactions: The branched, four-carbon isobutyl chain significantly increases the lipophilicity of the molecule. In a biological context, this group is well-suited to occupy hydrophobic pockets within a receptor or enzyme active site. SAR studies on similar scaffolds often reveal that such lipophilic groups are key for anchoring the molecule in its target. researchgate.net

Steric Influence: The steric bulk of the isobutyl group can influence the chemical reactivity of the adjacent hydroxyl group. Furthermore, it can play a crucial role in directing the stereochemical outcome of reactions during synthesis. google.com For instance, in related piperidinol systems, bulky alkyl groups can influence the preferred conformation of the ring, thereby exposing one face to an incoming reagent over the other. In thermal elimination reactions involving carbonate derivatives of piperidinols, the size of the alkyl group (such as isobutyl) was found to impact reaction yields, highlighting its steric role. acs.org

Conformational Stability: The presence of the isobutyl group alongside the hydroxyl group at the C4 position can influence the equilibrium between different chair conformations of the piperidine ring. The sterically demanding isobutyl group will preferentially occupy the equatorial position to minimize steric strain, which can help lock the molecule into a more defined three-dimensional shape.

Application of SAR Methodologies in the Rational Design of Piperidinol Chemical Series

Structure-activity relationship (SAR) methodologies provide a systematic framework for the rational design of new molecules based on a lead scaffold like this compound. This process is iterative and aims to optimize a molecule's properties by making targeted chemical modifications and analyzing their effects.

The process typically involves:

Hit Identification: A compound with desirable, albeit non-optimized, activity is identified, such as the this compound core.

Scaffold Analysis: The core scaffold is analyzed to identify key modification points (N1, C4-OH, C4-isobutyl, ring positions).

Systematic Synthesis: A chemical series is synthesized where each modification point is varied systematically. For example, a series of N-analogs (N-methyl, N-ethyl, N-benzyl) would be created while keeping the rest of the molecule constant.

Biological and Physicochemical Evaluation: The new analogs are tested for the desired activity (e.g., enzyme inhibition, receptor binding) and key properties (e.g., solubility, metabolic stability).

SAR Model Development: The results are analyzed to build a model of the SAR. For example, it might be found that a large hydrophobic substituent on the nitrogen and a hydrogen bond-donating group at C4 are essential for activity. nih.gov

A case study on piperidinol derivatives targeting the mycolic acid transporter MmpL3 in M. abscessus illustrates this process. researchgate.net Starting with a hit compound, PIPD1, researchers designed and synthesized a new series of piperidinol derivatives. The resulting SAR studies identified specific sites on the scaffold that could be modified to improve activity, leading to the discovery of a more promising analog. researchgate.net Similarly, extensive SAR exploration of 4-aminopiperidines led to the identification of derivatives with potent antifungal activity by systematically modifying the N1 and C4 substituents. nih.gov

The table below outlines a hypothetical rational design strategy based on the this compound scaffold.

Design StageModification StrategyRationale
Iteration 1 Vary N-substituent (e.g., H, Me, Benzyl, Phenethyl).To probe the size and nature of the N-substituent pocket in the target. nih.govnih.gov
Iteration 2 Modify C4-OH (e.g., OMe, OAc).To determine the importance of the H-bond donating hydroxyl group.
Iteration 3 Introduce substituents on the piperidine ring (e.g., 3-Me).To explore additional binding interactions and influence conformation. acs.org
Iteration 4 Modify C4-isobutyl group (e.g., isopropyl, t-butyl, cyclopropyl).To optimize hydrophobic interactions and fine-tune steric fit.

This iterative cycle of design, synthesis, and testing allows for the progressive refinement of the lead compound, ultimately leading to a chemical entity with a highly optimized property profile.

4 Isobutylpiperidin 4 Ol As a Versatile Synthetic Intermediate in Organic Synthesis

Role as a Key Building Block in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent structure of 4-isobutylpiperidin-4-ol makes it an ideal starting point or intermediate for the synthesis of more complex, often polycyclic, heterocyclic scaffolds. The tertiary alcohol can be a handle for further functionalization or elimination reactions, while the piperidine (B6355638) nitrogen serves as a nucleophilic site for introducing a wide variety of substituents, which can themselves be part of another heterocyclic ring system.

A significant example of its application is in the synthesis of butaclamol-like neuroleptic agents. grafiati.comresearchgate.net Butaclamol is a potent antipsychotic agent characterized by a rigid polycyclic structure. In a notable synthesis, this compound was a key component in constructing an analogue, specifically 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol. grafiati.com In this case, the piperidine derivative serves as the foundational block to which a large, tricyclic dibenz[b,f]-1,4-oxathiepin moiety is attached. The synthesis proceeds by reacting an appropriate piperidone precursor with an isobutyl Grignard reagent, directly installing both the isobutyl group and the hydroxyl functionality to form the this compound core of the final molecule. grafiati.com This demonstrates the compound's role not just as a starting material itself, but as a key structural unit that can be formed in situ during the assembly of a complex heterocyclic target.

The piperidine nitrogen is crucial in these syntheses, acting as the point of connection for large, prefabricated molecular fragments. This modular approach allows for the generation of diverse libraries of compounds by varying the group attached to the nitrogen, enabling extensive structure-activity relationship (SAR) studies. nih.govacs.org

Table 1: Synthesis of a Heterocyclic Scaffold from a this compound Precursor This interactive table summarizes the key transformation involving the precursor to this compound.

Precursor Reagent Resulting Moiety Final Heterocyclic Scaffold
1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-piperidone Isobutylmagnesium bromide This compound 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol grafiati.com

Precursor for Advanced Organic Reagents and Ligands

While the term "reagent" often implies a substance used to cause a chemical transformation on another substrate (e.g., an oxidizing or reducing agent), in the context of medicinal chemistry, a "reagent" can also be a key molecular fragment or precursor used to build a functionally advanced, biologically active molecule. This compound serves as a precursor in this latter sense, enabling the synthesis of highly specialized molecules with potential therapeutic applications.

Its utility is highlighted in its role as a precursor to potent neuroleptic agents that are designed to interact with specific biological targets. grafiati.com The synthesis of the "oxathiaisobutaclamol" model, 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-isobutylpiperidin-4-ol, exemplifies this. grafiati.com The final compound is an advanced organic molecule designed to mimic the pharmacological profile of butaclamol, and it was shown to increase the turnover of dopamine (B1211576) in the brain, a characteristic of neuroleptic activity. grafiati.com

Applications in Multistep and Convergent Organic Synthesis Schemes

The construction of complex molecules, particularly those with pharmaceutical potential, often requires carefully planned multistep synthetic sequences. These strategies can be linear, where steps are performed sequentially, or convergent, where different fragments of the molecule are synthesized separately before being combined at a late stage. google.com this compound and its immediate precursors are well-suited for incorporation into such schemes.

Synthetic Scheme Outline:

Fragment A Synthesis (Piperidone): The synthesis begins with 11H-dibenz[b,f]-1,4-oxathiepin-11-carboxylic acid. This starting material undergoes a four-step sequence to produce the key intermediate, 1-(11H-dibenz[b,f]-1,4-oxathiepin-11-yl)methyl-4-piperidone. grafiati.com This part of the synthesis builds the complex tricyclic portion and attaches it to the piperidine nitrogen.

Final Assembly (Grignard Reaction): The piperidone ketone is then treated with a Grignard reagent, isobutylmagnesium bromide. This single step accomplishes the final conversion to the target molecule. The nucleophilic addition of the isobutyl group to the carbonyl carbon creates the tertiary alcohol and installs the isobutyl group, completing the this compound structure within the larger molecular framework. grafiati.com

This synthetic plan demonstrates a convergent element, where a complex fragment is prepared and then coupled with a simple isobutyl unit (via its Grignard reagent) in a final, structure-building step. This approach is efficient for creating analogues, as different Grignard reagents could theoretically be used in the final step to explore structure-activity relationships around the 4-position of the piperidine ring. The use of this compound as a key structural target within a multistep synthesis underscores its importance as a robust and reliable intermediate in complex organic chemistry.

Future Research Directions and Emerging Areas in 4 Isobutylpiperidin 4 Ol Chemistry

Development of Sustainable and Green Synthesis Routes for Piperidinols

The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing piperidinols, including 4-isobutylpiperidin-4-ol. Traditional methods often rely on harsh reagents and generate significant waste. figshare.com Current research focuses on creating more atom-economical and environmentally benign processes.

One promising approach is the use of borrowing hydrogen methodology, which allows for the synthesis of functionalized piperidinols from readily available triols and primary amines using an iridium(III) catalyst. researchgate.net This method is atom-efficient, as it proceeds through an in-situ process of catalytic dehydrogenation, condensation, and subsequent hydrogenation, with water as the primary byproduct. researchgate.net Another green approach involves the water-mediated intramolecular cyclization of Mannich bases, which offers a pathway to a variety of substituted piperidinols. mdpi.com Researchers are also exploring metal-free synthesis methods and the use of more environmentally friendly solvents and catalysts. mdpi.comacgpubs.org

Recent advancements include the development of a two-step strategy that combines enzymatic oxidation and radical cross-coupling, which avoids the need for precious metal catalysts and expensive chiral ligands. acs.org This method has been highlighted as a significant step towards a more sustainable future for chemical synthesis. acs.org Additionally, the selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine (B43090) to produce piperidine (B6355638) offers a novel, one-pot approach that moves away from fossil fuel-based starting materials. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Routes for Piperidinols

FeatureTraditional Synthesis (e.g., Dieckmann Condensation)Emerging Green Synthesis Routes
Starting Materials Often derived from petrochemicalsBio-renewable sources, readily available triols researchgate.netrsc.org
Catalysts Often stoichiometric, harsh reagentsCatalytic amounts of transition metals (e.g., Iridium, Rhodium), enzymes researchgate.netacs.org
Solvents Often hazardous organic solventsWater, more benign solvents, or solvent-free conditions mdpi.comacgpubs.org
Byproducts Significant waste generationOften water is the main byproduct researchgate.net
Efficiency Can be multi-step with lower overall yieldsOften higher yields and atom economy researchgate.netacgpubs.org

Exploration of Asymmetric Synthesis Methodologies for Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers can exhibit distinct biological activities. Asymmetric synthesis, which selectively produces one stereoisomer, is a major focus of current research.

Several strategies are being explored to achieve high stereoselectivity. One method involves the use of chiral auxiliaries, where a chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed. netascientific.com Another powerful approach is the use of chiral catalysts, such as rhodium(I) complexes with chiral ligands, for enantioselective reactions like [2+2+2] cycloadditions. nih.gov This method has been successfully used to create polysubstituted piperidines with high enantioselectivity. nih.gov

Gold-catalyzed cyclization of N-homopropargyl amides presents another innovative route to chiral piperidin-4-ols. nih.gov This method is highly modular and allows for the synthesis of enantiomerically enriched products by starting with chiral sulfinyl imines. nih.gov Furthermore, researchers are developing protecting group strategies to preserve the chirality of intermediates throughout a multi-step synthesis, ensuring the final product has a high enantiomeric excess. researchgate.netrsc.org These methodologies are critical for creating a diverse library of chiral this compound analogues for biological screening.

Integration of Chemoinformatics and Machine Learning in Piperidinol Research

The fields of chemoinformatics and machine learning are revolutionizing drug discovery and chemical research by enabling the analysis of large datasets to predict the properties and activities of molecules like this compound. mdpi.comdntb.gov.ua These computational tools can significantly accelerate the research and development process.

Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, are used to build predictive models that correlate the structural features of piperidine derivatives with their biological activities. mdpi.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of being active, saving time and resources. mdpi.com For instance, machine learning can identify key structural fragments and physicochemical properties that are favorable for a desired biological effect. researchgate.net

Chemoinformatics tools are also employed for tasks such as chemical space visualization, which helps in understanding the diversity of a compound library, and for scaffold hopping, which can identify novel molecular frameworks with similar biological activities. researchgate.netfrontiersin.org The integration of deep learning networks with these approaches is expected to lead to even more powerful predictive models for designing safer and more effective drugs based on the piperidinol scaffold. researchgate.net

Potential in Materials Science and Polymer Chemistry for Piperidinol Derivatives

The unique structural features of piperidinol derivatives, including this compound, make them attractive building blocks for the development of new materials and polymers with specialized properties.

Derivatives of piperidinols are being investigated for their use as light stabilizers, heat stabilizers, and oxidation stabilizers for organic materials, particularly synthetic polymers. google.com For example, hindered amine light stabilizers (HALS) based on piperidine structures are known to protect polymers from degradation caused by exposure to light and heat. revistapolimeros.org.br Researchers are synthesizing new polymeric HALS by copolymerizing piperidinol derivatives with other monomers, such as vinyl acetate, to create materials with enhanced stability. revistapolimeros.org.brredalyc.org

Furthermore, the functional groups on the piperidine ring, such as the hydroxyl and amine groups, provide reactive sites for incorporation into polymer chains. netascientific.com This allows for the creation of specialized polymers that could be used in applications like drug delivery systems, coatings, and adhesives. netascientific.com The ability to tailor the structure of the piperidinol monomer allows for fine-tuning of the resulting polymer's properties.

Advancement of Spectroscopic and Computational Techniques for Precise Piperidinol Characterization

Accurate structural elucidation is fundamental to understanding the properties and behavior of this compound and its analogues. Advancements in spectroscopic and computational methods are providing researchers with increasingly powerful tools for this purpose.

A combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for confirming the connectivity and stereochemistry of these molecules. numberanalytics.com High-resolution mass spectrometry (HRMS) is used to validate the molecular weight and elemental composition.

Computational methods are becoming indispensable for complementing experimental data. numberanalytics.com Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and simulate IR spectra, which can then be compared with experimental data to verify the proposed structure. numberanalytics.comnih.gov Molecular modeling and docking studies can provide insights into the three-dimensional structure and potential interactions of piperidinol derivatives with biological targets. nih.gov The synergy between advanced spectroscopic techniques and computational chemistry allows for a more precise and comprehensive characterization of piperidinol compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Isobutylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidin-4-ol with isobutyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound . Optimization of temperature (40–60°C) and solvent polarity improves yield. Green chemistry approaches, such as deep eutectic solvents, may enhance sustainability . Purity is assessed via HPLC or GC-MS, with recrystallization in ethanol/water mixtures recommended for final purification .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxyl proton (δ ~1.5–2.5 ppm) and isobutyl group protons (δ ~0.8–1.2 ppm for CH₃; δ ~1.7–2.1 ppm for CH₂) are diagnostic. Piperidine ring protons appear as multiplets (δ ~2.5–3.5 ppm) .
  • IR : The hydroxyl group shows a broad peak at 3200–3600 cm⁻¹, while C-N stretches appear at 1200–1250 cm⁻¹ .
  • MS : Molecular ion [M+H]⁺ is expected at m/z 172 (C₁₀H₂₁NO). Fragmentation patterns include loss of H₂O (18 Da) and cleavage of the isobutyl group .

Q. What are the key structural features influencing the compound’s reactivity?

  • Methodological Answer : The hydroxyl group at the 4-position participates in hydrogen bonding, affecting solubility and intermolecular interactions. The isobutyl group introduces steric hindrance, which may slow nucleophilic attacks at the piperidine nitrogen. Comparative studies with analogs (e.g., 4-cyclohexylpiperidin-4-ol) suggest that bulkier substituents reduce reaction rates in SN2 mechanisms .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the energy barrier for isobutyl group substitution can be compared to methyl or phenyl analogs. Tools like Gaussian or ORCA are used to optimize geometries, while NBO analysis identifies charge distribution at reactive sites .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., 4-isopentylpiperidin-4-ol) to isolate substituent effects. For instance, isobutyl’s hydrophobicity may enhance membrane permeability versus hydrophilic groups .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., GPCRs or kinases) .

Q. How can continuous flow synthesis improve scalability of this compound production?

  • Methodological Answer : Microreactors with controlled residence times (2–5 min) and temperatures (50–70°C) enhance mixing and heat transfer. For example, a two-step flow system (alkylation followed by in-line extraction) achieves >90% yield with <2% impurities. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.